4-n-HeptyloxyphenylZinc bromide
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Overview
Description
4-n-HeptyloxyphenylZinc bromide is an organozinc compound with the molecular formula C13H19BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is characterized by its heptyloxy group attached to a phenyl ring, which is further bonded to a zinc bromide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-HeptyloxyphenylZinc bromide typically involves the reaction of 4-n-heptyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-n-Heptyloxyphenyl bromide+Zn→4-n-HeptyloxyphenylZinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 4-n-HeptyloxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. It can also participate in Negishi coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and aryl or vinyl boronic acid.
Negishi Coupling: Palladium or nickel catalyst, and aryl or vinyl halides.
Major Products: The major products formed from these reactions are biaryl compounds or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
4-n-HeptyloxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-n-HeptyloxyphenylZinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate, which undergoes transmetalation with a palladium or nickel catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the catalytic cycles of the palladium or nickel catalysts used in these reactions.
Comparison with Similar Compounds
- PhenylZinc bromide
- 4-n-ButoxyphenylZinc bromide
- 4-n-PentyloxyphenylZinc bromide
Comparison: 4-n-HeptyloxyphenylZinc bromide is unique due to its longer heptyloxy chain, which can influence its reactivity and solubility in organic solvents. Compared to shorter alkoxy-substituted phenylzinc bromides, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C13H19BrOZn |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
bromozinc(1+);heptoxybenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h7-8,10-11H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FJXWZOIJSWZYAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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